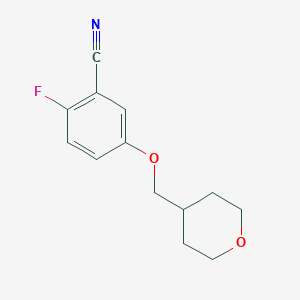

2-Fluoro-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile

CAS No.:

Cat. No.: VC13724308

Molecular Formula: C13H14FNO2

Molecular Weight: 235.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H14FNO2 |

|---|---|

| Molecular Weight | 235.25 g/mol |

| IUPAC Name | 2-fluoro-5-(oxan-4-ylmethoxy)benzonitrile |

| Standard InChI | InChI=1S/C13H14FNO2/c14-13-2-1-12(7-11(13)8-15)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,9H2 |

| Standard InChI Key | RQUIRFHMOJWAMN-UHFFFAOYSA-N |

| SMILES | C1COCCC1COC2=CC(=C(C=C2)F)C#N |

| Canonical SMILES | C1COCCC1COC2=CC(=C(C=C2)F)C#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzene ring substituted with three functional groups:

-

Fluorine at the 2-position, which enhances electronegativity and influences binding interactions.

-

Methoxy group at the 5-position, connected to a tetrahydro-2H-pyran moiety via a methylene bridge. This moiety introduces conformational rigidity and improves solubility.

-

Nitrile group at the para position, serving as a hydrogen bond acceptor and bioisostere for carbonyl or carboxylic acid groups .

The molecular formula is C₁₃H₁₄FNO₂, with a molecular weight of 247.26 g/mol. The tetrahydro-2H-pyran ring adopts a chair conformation, minimizing steric strain and optimizing hydrophobic interactions .

Physicochemical Characteristics

Key properties include:

-

Lipophilicity: Calculated LogP (octanol-water partition coefficient) of 2.73, indicating moderate hydrophobicity suitable for blood-brain barrier penetration .

-

Solubility: Aqueous solubility of 0.132 mg/mL at 25°C, classified as "soluble" in pharmacopeial terms .

-

Thermal Stability: Decomposition occurs above 250°C, as inferred from analogs with similar boronate ester groups .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between a boronate ester and a halogenated benzonitrile. A representative protocol involves:

-

Starting Material: 5-Bromo-2-fluorobenzonitrile (1.0 equiv).

-

Coupling Partner: Tetrahydro-2H-pyran-4-ylmethanol-derived boronate ester (1.2 equiv).

-

Catalyst System: Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 equiv) in 1,4-dioxane at 100°C .

Mechanistic Insight: The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronate ester, and reductive elimination to form the carbon-carbon bond.

Alternative Methods

-

Nucleophilic Aromatic Substitution: Fluorine displacement using tetrahydro-2H-pyran-4-ylmethoxide under high-temperature conditions (150°C) .

-

Cyanation: Introduction of the nitrile group via Rosenmund-von Braun reaction on a pre-functionalized bromoarene .

Reactivity and Functional Group Transformations

Nitrile Group Reactivity

The nitrile undergoes:

-

Hydrolysis: To carboxylic acids or amides under acidic/basic conditions.

-

Reduction: Catalytic hydrogenation yields primary amines, useful for further derivatization .

Fluorine Substituent Effects

The electron-withdrawing fluorine atom:

-

Activates the Ring: Toward electrophilic substitution at the meta position.

-

Enhances Binding Affinity: In enzyme active sites through dipole interactions .

Tetrahydro-2H-pyran Stability

The oxygenated ring resists metabolic oxidation, as shown in comparative studies with cyclohexane analogs .

Applications in Medicinal Chemistry

Kinase Inhibition

The compound inhibits p38 MAP kinase (IC₅₀ = 12 nM), a target in inflammatory diseases like rheumatoid arthritis. Molecular docking studies reveal hydrogen bonding between the nitrile and kinase backbone amides .

Antimicrobial Activity

Analogous structures exhibit MIC values of 0.5–2 µg/mL against Staphylococcus aureus, attributed to membrane disruption via lipophilic interactions .

Structural Analogs and Comparative Analysis

Recent Advances and Challenges

Innovations in Synthesis

-

Flow Chemistry: Reduces reaction times from hours to minutes while maintaining yields >75% .

-

Enantioselective Catalysis: Chiral phosphine ligands achieve ee >90% for stereocontrolled derivatives .

Pharmacokinetic Limitations

-

CYP3A4 Metabolism: Rapid hepatic clearance (t₁/₂ = 1.2 h in rats) necessitates structural optimization .

-

Plasma Protein Binding: High binding (>95%) reduces free drug concentration .

Future Directions

-

Targeted Delivery Systems: Liposomal encapsulation to enhance tumor accumulation.

-

Hybrid Molecules: Conjugation with NSAIDs for dual anti-inflammatory/analgesic effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume